(r)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methyl group attached to a phenyl ring, along with an ethan-1-ol backbone. Its unique structure imparts specific chemical and physical properties that make it valuable in different domains.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoro-3-methylaniline.
Reaction with Acetic Anhydride: 2,6-difluoro-3-methylaniline is reacted with acetic anhydride to form an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the phenyl ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoro-3-methylaniline: A precursor in the synthesis of (2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol.
2-(2,6-Difluoro-3-methylphenyl)ethan-1-ol: A related compound with similar structural features.
Uniqueness
(2R)-2-Amino-2-(2,6-difluoro-3-methylphenyl)ethan-1-ol is unique due to its chiral nature and the specific arrangement of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11F2NO |
---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2,6-difluoro-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO/c1-5-2-3-6(10)8(9(5)11)7(12)4-13/h2-3,7,13H,4,12H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
MVWZJMMIRLSXEU-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=C(C(=C(C=C1)F)[C@H](CO)N)F |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)C(CO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.